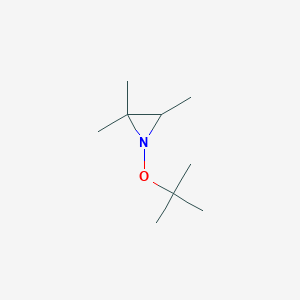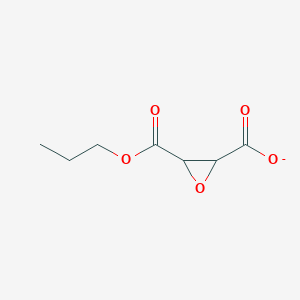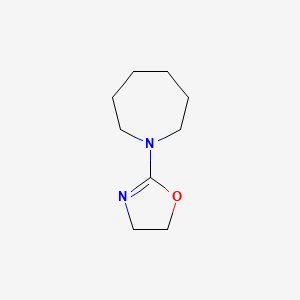![molecular formula C7H12O3 B14462365 Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine CAS No. 65858-57-3](/img/structure/B14462365.png)
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine is a heterocyclic compound characterized by a six-membered ring containing oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs magnetically recoverable catalysts, which facilitate the separation of the catalyst from the reaction mixture using an external magnet. This method enhances the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols and other reduced forms of the compound.
Applications De Recherche Scientifique
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors for specific enzymes and receptors.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparaison Avec Des Composés Similaires
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and potential as a PARP-1 inhibitor.
2-Amino-4H-pyran-3-carbonitrile: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
65858-57-3 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
4,4a,5,6,7,8a-hexahydropyrano[2,3-d][1,3]dioxine |
InChI |
InChI=1S/C7H12O3/c1-2-6-4-8-5-10-7(6)9-3-1/h6-7H,1-5H2 |
Clé InChI |
VLQQSTOMCPTUSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2COCOC2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)

![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)






![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

